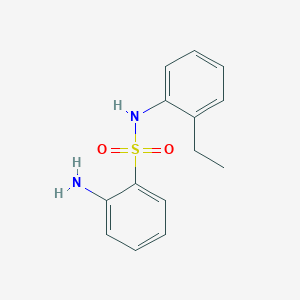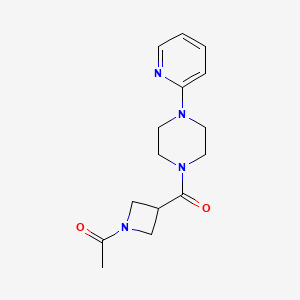
2-amino-N-(2-ethylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-N-(2-ethylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H16N2O2S . It is also known by other names such as “Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-”, “Benzenesulfonanilide, 2-amino-N-ethyl-”, “N-Ethyl-N-phenyl-o-aminobenzenesulfonamide”, and "2-Amino-N-ethyl-N-phenylbenzenesulfonamide" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzenesulfonamide core with an ethylphenyl group and an amino group attached . The molecular weight of the compound is 276.35 .Aplicaciones Científicas De Investigación
1. Carbonic Anhydrase Inhibition
Several sulfonamides, including benzenesulfonamide derivatives, have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme that plays a crucial role in physiological processes such as respiration and acid-base balance. For example, compounds incorporating flexible triazole moieties into benzenesulfonamides have shown significant inhibition of human carbonic anhydrase isoforms, with implications for treating conditions like glaucoma and potentially offering a new approach to managing neuropathic pain (Nocentini et al., 2016).
2. Antimicrobial and Antitumor Activities
The structural modification of benzenesulfonamides has led to the synthesis of derivatives with notable antimicrobial and antitumor activities. For instance, novel sulfonamide derivatives have been characterized for their antimicrobial properties, showing effectiveness against various strains, including potential applications in combating resistant bacterial infections (Demircioğlu et al., 2018). Moreover, ureido-substituted benzenesulfonamides have demonstrated potent inhibitory effects on carbonic anhydrase IX, a target for antimetastatic activity in breast cancer models, suggesting their potential as novel anticancer agents (Pacchiano et al., 2011).
3. Molecular Structure and Biochemical Evaluation
The molecular structure and biochemical properties of sulfonamide derivatives, including their synthesis and characterization through techniques like X-ray diffraction and spectroscopy, form a basis for understanding their activity at the molecular level. This knowledge is crucial for the design of compounds with targeted biological activities. For example, the synthesis and characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides have been explored for their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which is relevant in neurodegenerative diseases (Röver et al., 1997).
4. Chiral Separation and Catalysis
Sulfonamide derivatives have also found applications in chiral separation techniques and catalysis, demonstrating the versatility of these compounds in various scientific domains. For instance, capillary electrophoresis has been utilized for the chiral separation of tamsulosin, a drug used in treating prostate diseases, highlighting the role of sulfonamides in analytical chemistry (Maier et al., 2005).
Propiedades
IUPAC Name |
2-amino-N-(2-ethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-11-7-3-5-9-13(11)16-19(17,18)14-10-6-4-8-12(14)15/h3-10,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJIHVLPQPBGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2865765.png)
![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2865766.png)
![1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2865767.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2865770.png)
![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octylpurine-2,6-dione](/img/structure/B2865771.png)
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2865772.png)
![Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865773.png)


![1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2865778.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2865780.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2865781.png)
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2865785.png)
![4-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2865786.png)